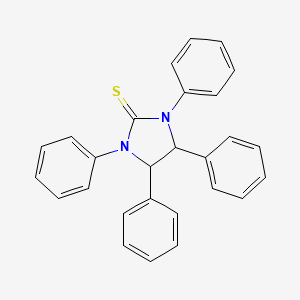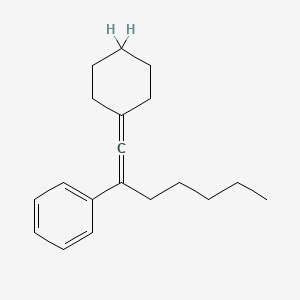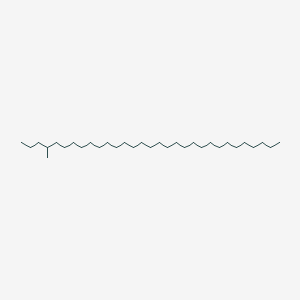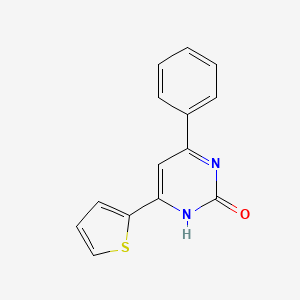
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an ethyl group, a hydroxy group, and a phenyl group attached to the triazine ring, imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. One common method is the Pinner triazine synthesis, which involves the reaction of an alkyl or aryl amidine with phosgene . Another method includes the condensation of cyanoguanidine with the corresponding nitrile .
Industrial Production Methods
Industrial production of 1,3,5-triazines often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N2-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melamine: 1,3,5-Triazine-2,4,6-triamine, known for its use in the production of melamine resins.
Cyanuric Acid: 1,3,5-Triazine-2,4,6-triol, used in the production of herbicides and disinfectants.
Uniqueness
N~2~-Ethyl-N~4~-hydroxy-N~6~-phenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
116539-84-5 |
|---|---|
Formule moléculaire |
C11H14N6O |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
N-[4-anilino-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C11H14N6O/c1-2-12-9-14-10(16-11(15-9)17-18)13-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3,(H3,12,13,14,15,16,17) |
Clé InChI |
XRBLTIFBNFYHBH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)NO)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

silane](/img/structure/B14308830.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)





